4-methyl-2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine
Overview
Description
4-methyl-2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine is a useful research compound. Its molecular formula is C16H15N3S2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.07073984 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Nonlinear Optical Properties
Pyrimidine derivatives, including 4-methyl-2-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyrimidine, have shown promising applications in the field of nonlinear optics (NLO). Research demonstrates that these compounds exhibit significant NLO properties, making them potential candidates for optoelectronic and high-tech applications. The study leveraged density functional theory (DFT) and time-dependent DFT (TDDFT) to explore the structural, electronic, and NLO characteristics, revealing their potential for advancing NLO technologies (Hussain et al., 2020).
Antimicrobial and Antifungal Activities
Thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antifungal activity, indicating that specific structural features are crucial for potent antifungal effects. These compounds have shown inhibitory activity against various fungal strains, highlighting their potential as antifungal agents. The synthesis involves cyclocondensation, showcasing the chemical versatility and potential pharmacological significance of pyrimidine derivatives (Chhabria et al., 2011).
Charge Transfer Materials
Pyrimidine-based derivatives have also been investigated for their charge transfer properties, aiming to improve electronic and photophysical attributes for application in electronic devices. The design of such derivatives involves strategic structural modifications to enhance charge transfer capabilities, contributing to the development of more efficient electronic materials (Irfan, 2014).
Coordination Architectures
Research into nitrogen-containing heterocyclic thioether ligands, which include pyrimidine derivatives, has led to the development of metal–organic supramolecular architectures. These structures have been analyzed using single-crystal X-ray diffraction, revealing diverse coordination modes and the influence of ligand nature on structural topologies. Such studies contribute to the field of coordination chemistry and the design of novel supramolecular systems (Zheng et al., 2003).
Properties
IUPAC Name |
2-(2-methylphenyl)-4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S2/c1-11-5-3-4-6-14(11)15-19-13(9-20-15)10-21-16-17-8-7-12(2)18-16/h3-9H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCALGEHPVYFCRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CSC(=N2)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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